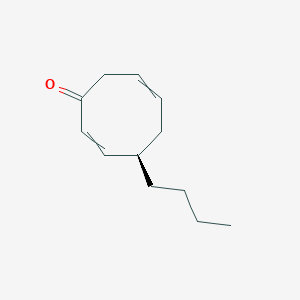![molecular formula C18H11N7 B14203548 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile CAS No. 835650-67-4](/img/structure/B14203548.png)
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile is a complex organic compound that belongs to the class of diazene-based Schiff base derivatives This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a diazenyl group and a benzonitrile moiety
Preparation Methods
The synthesis of 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts.
Diazenyl Group Introduction: The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the triazolo-pyrimidine core.
Benzonitrile Moiety Addition:
Chemical Reactions Analysis
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to induce oxidative stress and DNA damage in cancer cells.
Materials Science: The compound has been investigated for its use as a corrosion inhibitor in industrial applications, particularly for protecting steel pipelines in acidic environments.
Biological Research: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile involves several molecular targets and pathways:
Oxidative Stress Induction: The compound induces oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and apoptosis.
DNA Interaction: It interacts with DNA, causing fragmentation and inhibiting DNA replication, which is crucial for its anticancer activity.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile can be compared with other similar compounds, such as:
4-((E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile: This compound also contains a diazenyl group and a benzonitrile moiety but differs in the substituents on the diazenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolo core but have different heterocyclic systems fused to the triazole ring.
Pyrimidine-Based Drugs: Compounds like imatinib and dasatinib, which are used in cancer treatment, also contain pyrimidine cores but differ in their overall structure and functional groups.
Properties
CAS No. |
835650-67-4 |
|---|---|
Molecular Formula |
C18H11N7 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C18H11N7/c19-10-14-8-4-5-9-15(14)23-24-16-11-20-18-21-12-22-25(18)17(16)13-6-2-1-3-7-13/h1-9,11-12H |
InChI Key |
KWUQDKSGTWGSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)N=NC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)







![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)

![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

